Product packaging for 1-(3-Chloropropyl)-2-ethyl-4-iodobenzene(Cat. No.:)

1-(3-Chloropropyl)-2-ethyl-4-iodobenzene

Cat. No.: B14066973
M. Wt: 308.58 g/mol
InChI Key: GPVUWMIVIMDYMO-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-2-ethyl-4-iodobenzene is a multifunctional aromatic compound of high interest in organic and medicinal chemistry research. This molecule integrates two key reactive sites: a terminal chloroalkyl chain and an aryl iodide group. The aryl iodide moiety is a well-established participant in pivotal cross-coupling reactions, such as the Suzuki, Heck, and Stille reactions . These reactions are fundamental for constructing complex biaryl systems and conjugated organic frameworks, which are core structures in many functional materials and pharmaceutical agents. The 3-chloropropyl side chain provides a distinct handle for further molecular elaboration. This group can undergo nucleophilic substitution reactions with a variety of nitrogen, oxygen, and sulfur nucleophiles, or be used to form cyclic structures. The presence of both an iodine and a chlorine on the same benzene ring, substituted with an ethyl group, makes this compound a valuable, spatially defined scaffold for constructing diverse compound libraries. Its primary research applications include serving as a key synthetic intermediate in the exploration of new chemical space for drug discovery programs, particularly in the synthesis of potential receptor ligands and enzyme inhibitors. It is also highly relevant in materials science for the development of organic electronic materials and liquid crystals. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate personal protective equipment in a well-ventilated laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14ClI B14066973 1-(3-Chloropropyl)-2-ethyl-4-iodobenzene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14ClI

Molecular Weight

308.58 g/mol

IUPAC Name

1-(3-chloropropyl)-2-ethyl-4-iodobenzene

InChI

InChI=1S/C11H14ClI/c1-2-9-8-11(13)6-5-10(9)4-3-7-12/h5-6,8H,2-4,7H2,1H3

InChI Key

GPVUWMIVIMDYMO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)I)CCCCl

Origin of Product

United States

Theoretical and Computational Studies of 1 3 Chloropropyl 2 Ethyl 4 Iodobenzene

Quantum Chemical Analysis of Electronic Structure

Quantum chemical methods are instrumental in exploring the electronic properties of molecules. For 1-(3-Chloropropyl)-2-ethyl-4-iodobenzene, these analyses reveal how the interplay of its various substituents—the ethyl group, the chloropropyl chain, and the iodine atom—influences the electron distribution across the benzene (B151609) ring and its appended groups.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic transitions. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability.

In this compound, the HOMO is predominantly localized on the iodinated benzene ring, with significant contributions from the p-orbitals of the iodine and the π-system of the aromatic ring. This suggests that the region around the iodine atom and the aromatic ring is the most susceptible to electrophilic attack. The LUMO, conversely, is distributed more across the chloropropyl substituent, indicating that this area is the most likely site for nucleophilic attack. The calculated energies of these orbitals and the resulting energy gap are summarized in the table below.

Molecular Orbital Energy (eV)
HOMO-6.25
LUMO-0.89
HOMO-LUMO Gap 5.36

Note: These values are hypothetical and representative of what would be expected from a Density Functional Theory (DFT) calculation.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. For this compound, the MEP map highlights distinct regions of positive and negative electrostatic potential.

The regions around the chlorine and iodine atoms exhibit a negative electrostatic potential (typically colored red or orange) due to the high electronegativity of these halogen atoms, which leads to a localized accumulation of electron density. Conversely, the hydrogen atoms of the ethyl and chloropropyl groups, as well as the areas around the aromatic protons, show a positive electrostatic potential (typically colored blue), indicating regions that are electron-deficient. This mapping is critical for understanding intermolecular interactions and the molecule's reactivity patterns.

To quantify the distribution of electrons, an analysis of atomic charges and bond orders can be performed. This provides a more detailed picture of the electronic structure than the qualitative MEP map. The calculated atomic charges confirm the electronegative character of the halogen atoms, which carry a partial negative charge, while the carbon atoms bonded to them carry a partial positive charge.

The bond order analysis reveals the nature of the chemical bonds within the molecule. The C-C bonds within the benzene ring are expected to have a bond order of approximately 1.5, which is characteristic of aromatic systems. The C-I and C-Cl bonds will have bond orders slightly less than 1, indicative of polar covalent bonds. The bond orders for the substituents are consistent with single bonds.

Atom Calculated Atomic Charge (e)
C (of C-I)+0.25
I-0.15
C (of C-Cl)+0.10
Cl-0.20

Note: These values are hypothetical and derived from theoretical calculations.

Conformational Analysis and Energy Landscape

The flexibility of the ethyl and chloropropyl substituents allows this compound to adopt various spatial arrangements or conformations. Understanding the energy landscape associated with these conformations is essential for predicting the molecule's most stable three-dimensional structure.

The rotation around the single bonds connecting the ethyl and chloropropyl groups to the benzene ring is not entirely free. Steric hindrance between the substituents and the aromatic ring creates energy barriers to rotation.

Computational studies can map the potential energy surface as a function of the dihedral angles of these substituents. The rotation of the ethyl group is expected to have a relatively low energy barrier, allowing for facile rotation at room temperature. The chloropropyl chain, being larger, will experience a higher rotational barrier, particularly due to potential interactions between the chlorine atom and the adjacent ethyl group or the aromatic ring.

By exploring the potential energy surface, several stable conformers (local energy minima) can be identified. The most stable conformer will be the one that minimizes steric repulsion and maximizes favorable intramolecular interactions.

Steric Hindrance and Electronic Effects on Conformation

The three-dimensional arrangement, or conformation, of this compound is significantly influenced by the interplay of steric hindrance and electronic effects originating from its substituent groups. Steric effects are repulsive forces that arise when atoms are forced into close proximity, leading to an increase in the molecule's energy. wikipedia.org Electronic effects, on the other hand, involve the distribution of electron density within the molecule.

The benzene ring provides a rigid core, but the ethyl and 3-chloropropyl side chains possess rotational freedom around their single bonds. The bulky iodine atom at the para position and the adjacent ethyl group at the ortho position create considerable steric strain. chemeurope.com This steric hindrance restricts the free rotation of the ethyl group. researchgate.net The most stable conformation is likely one where the ethyl group is oriented to minimize its interaction with the large iodine atom. nih.gov

Similarly, the 3-chloropropyl chain's conformation is governed by the need to minimize steric clashes with the adjacent ethyl group and the pi-electron cloud of the benzene ring. The gauche and anti conformations around the C-C bonds of the propyl chain will have different energy levels due to these interactions. It is hypothesized that the extended anti-conformation of the chloropropyl chain would be favored to reduce steric repulsion.

A computational analysis, such as a potential energy surface scan, could quantify the energy barriers to rotation for the ethyl and chloropropyl groups. The results would likely show distinct energy minima corresponding to the most stable conformations and high-energy transition states where the groups are in close proximity.

Computational Prediction of Reactivity and Reaction Pathways

Computational chemistry offers powerful tools to predict the reactivity of a molecule and to explore potential reaction pathways without the need for laboratory experiments.

Conceptual Density Functional Theory (DFT) provides reactivity indices like Fukui functions and local softness, which help identify the most reactive sites within a molecule. mdpi.com The Fukui function, f(r), indicates the change in electron density at a specific point when an electron is added to or removed from the system. scielo.org.mx Local softness, s(r), is related to the Fukui function and the global softness of the molecule, indicating the tendency of a site to accept or donate electrons. mdpi.comresearchgate.net

For this compound, we can predict the reactive sites for electrophilic and nucleophilic attack.

Nucleophilic Attack (Attack by an electron-rich species): The sites most susceptible to nucleophilic attack are those with a high value of the Fukui function f+(r) and local softness s+(r). In this molecule, the carbon atom of the chloropropyl chain bonded to the chlorine (C-Cl) is expected to be a primary site for nucleophilic attack, due to the electron-withdrawing effect of the chlorine atom. The carbon atoms in the benzene ring attached to the electron-withdrawing iodine and the alkyl groups may also show some susceptibility.

Electrophilic Attack (Attack by an electron-poor species): The sites most prone to electrophilic attack are characterized by high values of f-(r) and s-(r). The benzene ring is generally electron-rich and thus susceptible to electrophilic aromatic substitution. The positions ortho and meta to the ethyl group (and meta to the iodine) are likely the most reactive sites for electrophiles.

Below is a hypothetical data table of calculated Fukui functions and local softness parameters for selected atoms in this compound.

Atom/Regionf+(r) (Nucleophilic Attack)s+(r) (Nucleophilic Attack)f-(r) (Electrophilic Attack)s-(r) (Electrophilic Attack)
C (ipso-Iodo)0.0250.0150.0890.053
C (ortho-Ethyl)0.0310.0190.1250.075
C (meta-Ethyl)0.0280.0170.1420.085
C (ipso-Propyl)0.0350.0210.1180.071
C (alpha-Propyl)0.0420.0250.0550.033
C (gamma-Chloro)0.1850.1110.0150.009

This is a hypothetical data table generated for illustrative purposes.

Transition state theory is a cornerstone of understanding reaction kinetics. mdpi.com By modeling the transition state—the highest energy point along the reaction coordinate—we can calculate the activation energy and predict the rate of a chemical reaction. youtube.com

Consider a hypothetical nucleophilic substitution reaction where a hydroxide (B78521) ion (OH-) attacks the carbon atom of the chloropropyl group, displacing the chloride ion.

C6H3(I)(C2H5)(CH2CH2CH2Cl) + OH- → C6H3(I)(C2H5)(CH2CH2CH2OH) + Cl-

Computational modeling could be used to locate the transition state for this SN2 reaction. The geometry of the transition state would likely feature an elongated C-Cl bond and a newly forming C-OH bond, with the carbon atom adopting a trigonal bipyramidal geometry. The calculated activation energy would provide a quantitative measure of how fast this reaction is likely to proceed.

Another potential reaction is an intramolecular cyclization (a Friedel-Crafts type reaction) where the chloropropyl chain reacts with the benzene ring to form a six-membered ring. This would involve an electrophilic attack by one of the carbon atoms of the propyl chain on the aromatic ring. Transition state modeling for this reaction would reveal a high-energy intermediate (the sigma complex) and the associated activation barriers.

Molecular dynamics (MD) simulations provide a way to study the explicit interactions between a solute molecule and the surrounding solvent molecules over time. osti.gov These simulations can reveal how the solvent influences the conformation, stability, and reactivity of the solute.

For this compound, MD simulations in different solvents (e.g., a polar protic solvent like water and a nonpolar solvent like hexane) would be insightful.

In a polar solvent like water, the polar C-Cl and C-I bonds would be stabilized by dipole-dipole interactions with water molecules. This solvation could influence the conformational preferences of the chloropropyl chain. For the nucleophilic substitution reaction mentioned earlier, a polar solvent would be expected to stabilize the charged transition state and the leaving chloride ion, thereby accelerating the reaction rate.

In a nonpolar solvent like hexane, the interactions would be dominated by weaker van der Waals forces. The solvent would have a lesser effect on the charge distribution within the molecule and on the energetics of ionic reaction pathways.

MD simulations can also provide information on the local solvent structure around the reactive sites of the molecule. For instance, the simulation could show how water molecules orient themselves around the chloropropyl group, potentially pre-organizing the system for a nucleophilic attack. This detailed, dynamic picture of solvation is crucial for a comprehensive understanding of reactivity in solution. osti.gov

Synthetic Methodologies for the Preparation of 1 3 Chloropropyl 2 Ethyl 4 Iodobenzene

Retrosynthetic Analysis of 1-(3-Chloropropyl)-2-ethyl-4-iodobenzene

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. libretexts.org

A primary retrosynthetic disconnection involves the removal of the iodine atom from the aromatic ring. This suggests that the final step in the forward synthesis could be a regioselective iodination. The precursor for this reaction would be 1-(3-chloropropyl)-2-ethylbenzene. The directing effects of the ethyl and 3-chloropropyl groups would be crucial in determining the position of iodination. Both alkyl groups are ortho, para-directing. wikipedia.org Given the substitution pattern, the 4-position is sterically accessible and electronically activated by the ethyl group (para) and the propyl group (ortho), making this a plausible final step.

Another logical disconnection is at the carbon-chlorine bond of the propyl side chain. This suggests that the chlorine atom can be introduced in the final step of the synthesis from a precursor containing a more versatile functional group, such as a primary alcohol. This leads to the precursor molecule: 3-(2-ethyl-4-iodophenyl)propan-1-ol. The conversion of a primary alcohol to an alkyl chloride is a standard transformation in organic synthesis.

A more fundamental disconnection involves breaking the carbon-carbon bond between the propyl chain and the aromatic ring. A powerful method for forming such bonds is the Friedel-Crafts acylation. beilstein-journals.org This approach suggests disconnecting the C-C bond adjacent to the ring, leading to a 1-ethyl-4-iodobenzene (B1345684) precursor and a three-carbon acylating agent. A suitable acylating agent for this purpose is succinic anhydride (B1165640). This would be followed by reduction of the resulting ketone.

This retrosynthetic analysis provides a plausible multi-step synthesis starting from a simpler substituted benzene (B151609).

Direct Synthesis Strategies

Based on the retrosynthetic analysis, a practical forward synthesis can be designed. A common strategy involves a Friedel-Crafts acylation followed by reductions and functional group interconversions.

The introduction of the iodine atom onto the benzene ring can be achieved at different stages of the synthesis. The timing of this step is critical to ensure the desired regiochemistry.

One potential pathway involves the iodination of 1-ethylbenzene as an early step. However, direct iodination of ethylbenzene (B125841) would likely lead to a mixture of ortho and para isomers, with the para isomer, 1-ethyl-4-iodobenzene, being a major product. This compound is commercially available and can serve as a convenient starting material. wychem.comchemdad.comnih.govsigmaaldrich.com

Alternatively, iodination can be performed after the installation of the propyl side chain. For instance, if 1-ethyl-3-propylbenzene were the substrate, the directing effects of both alkyl groups would need to be considered to achieve selective iodination at the desired position.

A plausible synthetic route starting from 1-ethyl-4-iodobenzene is outlined below. This pathway involves the introduction of the propyl chain via Friedel-Crafts acylation, followed by functionalization to achieve the final product.

Step 1: Friedel-Crafts Acylation

1-Ethyl-4-iodobenzene can be acylated with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to introduce a keto-acid side chain. The acylation is expected to occur at the position ortho to the activating ethyl group and meta to the deactivating iodine atom, yielding 4-(1-ethyl-4-iodophenyl)-4-oxobutanoic acid.

Step 2: Clemmensen Reduction

The resulting keto-acid can then be subjected to a Clemmensen reduction, which reduces the ketone to a methylene (B1212753) group using zinc amalgam and hydrochloric acid. wikipedia.orggeeksforgeeks.orgorganic-chemistry.orgallen.inbyjus.com This step also reduces the carboxylic acid to an alcohol, yielding 4-(1-ethyl-4-iodophenyl)butan-1-ol.

Step 3: Chlorination

The terminal alcohol can be converted to the corresponding chloride. This can be achieved using various chlorinating agents. A common and effective method is the use of thionyl chloride (SOCl₂), often in the presence of a base like pyridine. This reaction proceeds with good yield to form the target molecule, this compound.

The following table summarizes a proposed synthetic pathway:

StepReactionStarting MaterialReagentsProduct
1Friedel-Crafts Acylation1-Ethyl-4-iodobenzeneSuccinic anhydride, AlCl₃4-(1-Ethyl-4-iodophenyl)-4-oxobutanoic acid
2Clemmensen Reduction4-(1-Ethyl-4-iodophenyl)-4-oxobutanoic acidZn(Hg), HCl4-(1-Ethyl-4-iodophenyl)butan-1-ol
3Chlorination4-(1-Ethyl-4-iodophenyl)butan-1-olSOCl₂, PyridineThis compound

This multi-step synthesis represents a viable and logical approach to the preparation of this compound, based on established and reliable organic reactions.

Directed Ortho-Metalation and Halogenation Sequences

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. researchgate.netwikipedia.org This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, facilitating deprotonation at the adjacent ortho position. The resulting aryllithium intermediate can then be quenched with an electrophile to introduce a substituent at the desired position.

For the synthesis of this compound, a plausible DoM strategy would commence with a suitably substituted benzene precursor. An amide or a methoxy (B1213986) group, known to be effective DMGs, could be strategically positioned on the aromatic ring to direct iodination.

A hypothetical synthetic sequence could begin with 1-ethyl-3-(3-chloropropyl)benzene. While the ethyl and chloropropyl groups themselves are not strong DMGs, a functional group transformation could introduce a potent DMG. However, a more direct, albeit potentially less regioselective, approach could involve the direct lithiation of a precursor like 1-ethyl-3-alkoxybenzene, where the alkoxy group would direct the metalation to the C2 and C6 positions. Subsequent reaction with an iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane, would yield the corresponding iodinated aromatic compound. The challenge in this specific case lies in achieving the desired 1,2,4-substitution pattern.

A more controlled DoM approach would involve starting with a precursor where the directing group ensures the correct placement of the iodine atom. For instance, starting with a compound that already contains the ethyl and chloropropyl (or a precursor) groups, a strategically placed DMG would be necessary to direct iodination to the desired position. The efficiency of the DoM reaction is influenced by factors such as the choice of the organolithium reagent, the solvent, and the temperature.

Table 1: Key Aspects of Directed Ortho-Metalation

FeatureDescription
Directing Metalation Group (DMG) A functional group that coordinates with an organolithium reagent to direct deprotonation to the ortho position.
Organolithium Reagent Typically n-butyllithium, sec-butyllithium, or tert-butyllithium (B1211817).
Electrophile A reagent that reacts with the aryllithium intermediate to introduce the desired substituent (e.g., I₂ for iodination).
Regioselectivity High for the ortho position relative to the DMG.

Convergent Synthesis Approaches

Convergent synthesis strategies involve the preparation of molecular fragments that are then joined together in the later stages of the synthesis. This approach is often more efficient for complex molecules. Palladium-catalyzed cross-coupling reactions are a cornerstone of convergent synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Palladium-Catalyzed Cross-Coupling Reactions for Aryl-Alkyl or Aryl-Aryl Linkages

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis and were the subject of the 2010 Nobel Prize in Chemistry. These reactions generally involve the oxidative addition of an organic halide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst.

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide. nih.gov For the synthesis of this compound, a Suzuki coupling could be envisioned to form either the aryl-ethyl bond or the bond between the aromatic ring and a precursor to the chloropropyl side chain.

A potential Suzuki coupling strategy could involve the reaction of a dihalogenated benzene derivative, such as 1-bromo-4-iodo-2-ethylbenzene, with an organoboron reagent containing the 3-chloropropyl group. Alternatively, one could start with a boronic acid derivative of 1-ethyl-4-iodobenzene and couple it with a suitable electrophile to introduce the chloropropyl chain. The reaction is typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base.

Table 2: Components of a Suzuki-Miyaura Coupling Reaction

ComponentExampleRole
Organoboron Reagent Arylboronic acid, alkylboronic acidNucleophilic partner
Organic Halide Aryl iodide, aryl bromide, aryl chlorideElectrophilic partner
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Catalyzes the C-C bond formation
Base Na₂CO₃, K₃PO₄, Cs₂CO₃Activates the organoboron reagent

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org Organozinc reagents are generally more reactive than organoboron reagents and can be prepared from the corresponding organic halides.

In the context of synthesizing this compound, a Negishi coupling could be employed by reacting an organozinc reagent, such as (3-chloropropyl)zinc chloride, with 1,4-diiodo-2-ethylbenzene. The regioselectivity of the reaction would be a key consideration, as the two iodine atoms have different steric and electronic environments. The reaction typically proceeds under mild conditions and tolerates a wide range of functional groups.

The Kumada coupling utilizes a Grignard reagent (an organomagnesium compound) as the nucleophilic partner in a palladium- or nickel-catalyzed cross-coupling with an organic halide. wikipedia.orgorganic-chemistry.org Grignard reagents are highly reactive, which can be both an advantage and a limitation.

A possible Kumada coupling route to the target molecule could involve the reaction of a Grignard reagent, such as ethylmagnesium bromide, with a dihalogenated precursor like 1-bromo-4-iodo-2-(3-chloropropyl)benzene. The higher reactivity of the bromine atom compared to the iodine atom towards the Grignard reagent would need to be considered. The reaction conditions, including the choice of catalyst and solvent, would be crucial for achieving the desired product. nih.govrhhz.net

Application of Stille Coupling with Organostannanes

The Stille coupling reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide. wikipedia.org Organostannanes are stable and can be purified by chromatography, but their toxicity is a significant drawback.

A Stille coupling approach to this compound could involve the reaction of an organostannane, such as (3-chloropropyl)tributyltin, with 1,4-diiodo-2-ethylbenzene. The reaction is typically catalyzed by a palladium(0) complex and can be carried out under neutral conditions. The choice of ligands on the palladium catalyst can significantly influence the reaction's efficiency. researchgate.netmsu.edu

Table 3: Comparison of Palladium-Catalyzed Cross-Coupling Reactions

Coupling ReactionOrganometallic ReagentKey Features
Suzuki-Miyaura OrganoboronStable, non-toxic reagents; requires a base.
Negishi OrganozincHigh reactivity; functional group tolerance. rsc.org
Kumada Organomagnesium (Grignard)Highly reactive; sensitive to functional groups.
Stille OrganotinStable reagents; toxic byproducts.

Sequential Functionalization via Aryne Intermediates

The synthesis of polysubstituted aromatic compounds such as this compound can be conceptually approached through the use of aryne intermediates. Arynes are highly reactive species derived from an aromatic ring by the removal of two ortho substituents, creating a strained "triple bond" within the ring. wikipedia.org Their high reactivity allows for the formation of multiple bonds in a single transformation, offering a convergent route to complex molecules. caltech.educbijournal.com

A hypothetical sequential functionalization pathway for the target molecule could involve the generation of a disubstituted aryne, followed by regioselective trapping with a suitable nucleophile. For instance, one could envision a route starting from a precursor like 2-ethyl-4-iodoaniline. Diazotization of the aniline (B41778) would yield a diazonium salt, which upon gentle heating can decompose to generate a 3-ethyl-5-iodobenzyne intermediate. wiley-vch.de

The subsequent trapping of this unsymmetrical aryne is the critical step, where regioselectivity is paramount. The addition of a nucleophile, such as one derived from 3-chloropropanol or a related organometallic reagent, would need to occur selectively at one of the two ends of the aryne triple bond. The regiochemical outcome of such additions is governed by a combination of electronic and steric effects of the substituents already on the aryne ring. nih.govwikipedia.org The ethyl group is electron-donating, while the iodine atom exerts a strong inductive electron-withdrawing effect. These competing electronic influences, along with the steric bulk of the ethyl group, would dictate the preferred site of nucleophilic attack. nih.govescholarship.org While theoretically plausible, achieving high regioselectivity in the trapping of such a specifically substituted aryne presents a significant synthetic challenge that would require extensive empirical optimization. caltech.eduwikipedia.org

Optimization of Reaction Conditions and Yields for Maximal Efficiency

Regardless of the specific synthetic route chosen, the optimization of reaction conditions is crucial for maximizing yield and purity. This involves a systematic study of catalysts, solvents, temperature, and the inherent electronic and steric properties of the substrates.

Catalyst Loading and Ligand Effects

In many modern synthetic routes for constructing substituted arenes, particularly those involving cross-coupling reactions to build the molecular backbone, palladium catalysis is frequently employed. acs.orgsigmaaldrich.com The efficiency of these reactions is highly dependent on the catalyst system, which includes the palladium source and, critically, the ancillary ligands.

Catalyst Loading: The amount of palladium catalyst used (expressed in mol %) is a key parameter. While higher catalyst loadings can increase reaction rates, they also increase costs and the potential for side reactions. nih.gov Optimization aims to find the lowest possible catalyst loading that still provides an efficient and complete reaction in a reasonable timeframe. nih.govbyjus.com

Ligand Effects: The ligands coordinated to the palladium center play a decisive role in the catalyst's activity and selectivity. nih.gov Sterically bulky and electron-rich phosphine (B1218219) ligands, such as those from the Buchwald family (e.g., RuPhos), are known to enhance the efficiency of challenging cross-coupling reactions by promoting the crucial oxidative addition and reductive elimination steps in the catalytic cycle. bucknell.edu The choice of ligand can dramatically influence the outcome, particularly in reactions involving multiple potential reaction sites, such as on dihaloarenes. nih.govstudysmarter.co.uk Bulky ligands can promote "exhaustive functionalization" where multiple halogens on a ring are substituted, a factor to consider when designing a synthesis for a polysubstituted product. nih.govstudysmarter.co.uk

Below is an illustrative data table showing the hypothetical optimization of a palladium-catalyzed cross-coupling reaction, a common step in the synthesis of precursors for complex aromatic compounds.

Solvent Selection and Temperature Control

The choice of solvent and the reaction temperature are fundamental parameters that can profoundly impact reaction rates, yields, and even selectivity.

Solvent Selection: Solvents can influence a reaction by solvating reactants and intermediates, affecting catalyst stability and activity, and in some cases, participating directly in the reaction mechanism. nih.gov In palladium-catalyzed cross-couplings, a range of solvents are commonly used, from nonpolar solvents like toluene (B28343) to polar aprotic solvents like dioxane, tetrahydrofuran (B95107) (THF), and N,N-dimethylformamide (DMF). reddit.com The choice often depends on the solubility of the substrates and reagents. Polar solvents can stabilize charged intermediates that may form during the catalytic cycle, potentially altering the reaction pathway and selectivity. nih.gov

Temperature Control: Reaction temperature directly affects the rate of reaction, with higher temperatures generally leading to faster conversions. organic-chemistry.org However, elevated temperatures can also promote decomposition of reactants, products, or the catalyst, leading to lower yields and the formation of impurities. For many cross-coupling reactions, temperatures ranging from room temperature to over 100 °C are employed, often requiring heating under reflux. acs.org The optimal temperature is a balance between achieving a reasonable reaction rate and maintaining the stability of all components.

The following table illustrates a hypothetical optimization of solvent and temperature for a key synthetic step.

Steric and Electronic Effects on Regioselectivity

In the synthesis of polysubstituted benzenes, controlling the position of incoming functional groups—known as regioselectivity—is often the greatest challenge. This control is dictated by the steric and electronic properties of the substituents already present on the aromatic ring. nih.govnih.gov

Electronic Effects: Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). studysmarter.co.uk

EDGs (e.g., alkyl groups like ethyl) increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. They direct incoming electrophiles to the ortho and para positions. saskoer.ca

EWGs (e.g., halogens like iodine, which withdraw electron density inductively) decrease the ring's electron density, deactivating it towards electrophilic substitution. Most EWGs direct incoming electrophiles to the meta position, although halogens are an exception, directing ortho and para. saskoer.calibretexts.org

Steric Effects: The physical size of a substituent can block or hinder the approach of a reagent to adjacent (ortho) positions. This phenomenon, known as steric hindrance, often leads to a preference for substitution at the less crowded para position, even when the ortho position is electronically activated. nih.gov

In a hypothetical synthesis of this compound, for example via a Friedel-Crafts acylation of 1-ethyl-3-iodobenzene (B3049051) with 3-chloropropionyl chloride, the regioselectivity would be complex. libretexts.orgchemguide.co.uk The ethyl group is an ortho, para-director, while the iodine atom is also an ortho, para-director (though deactivating). The directing effects of both groups would need to be considered. The incoming acyl group would likely be directed to the positions that are ortho or para to the activating ethyl group. The position between the two existing substituents would be highly disfavored due to steric hindrance. The final substitution pattern would be a result of the interplay between the activating effect of the ethyl group and the steric bulk of both the ethyl and iodo groups. nih.gov

Mechanistic Investigations of Reactions Involving 1 3 Chloropropyl 2 Ethyl 4 Iodobenzene

Elucidation of Reaction Pathways

The specific reaction pathway that is followed depends on the reagents, catalysts, and conditions employed. The electronic and steric effects of the substituents on the aromatic ring, as well as the nature of the alkyl halide chain, dictate the molecule's behavior.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction of benzene (B151609) and its derivatives. wikipedia.org The mechanism proceeds in two steps: the initial attack of an electrophile on the π-electron system of the aromatic ring to form a resonance-stabilized carbocation intermediate (known as a sigma complex or arenium ion), followed by the deprotonation of this intermediate to restore aromaticity. masterorganicchemistry.comuci.edulibretexts.org

The regioselectivity of this reaction on the 1-(3-Chloropropyl)-2-ethyl-4-iodobenzene ring is controlled by the directing effects of the existing substituents: the ethyl group (-CH₂CH₃), the iodo group (-I), and the 3-chloropropyl group (-CH₂CH₂CH₂Cl).

Ethyl Group (-CH₂CH₃): As an alkyl group, it is an activating substituent due to its electron-donating inductive effect. It directs incoming electrophiles to the ortho and para positions. wikipedia.org

Iodo Group (-I): Halogens are deactivating substituents due to their electron-withdrawing inductive effect, which outweighs their electron-donating resonance effect. However, they are still ortho, para-directors because the resonance stabilization of the carbocation intermediate is most effective when the electrophile adds to these positions. uci.edu

3-Chloropropyl Group (-CH₂CH₂CH₂Cl): This alkyl chain is generally considered a weak activating group, similar to other alkyl groups, and would also direct ortho and para. The chlorine atom is sufficiently far from the ring that its inductive effect on the ring's electron density is minimal.

Given the positions of the current substituents (ethyl at C2, iodo at C4), the available positions for substitution are C3, C5, and C6. The directing effects of the existing groups will determine the major product. The ethyl group directs to positions C1, C3, and C6. The iodo group directs to positions C1, C3, and C5. The chloropropyl group directs to positions C2, C4, and C6. The combined influence suggests that positions C3 and C6 are the most likely sites for electrophilic attack. Steric hindrance from the adjacent ethyl group might slightly disfavor substitution at position C3 compared to C6.

SubstituentElectronic EffectReactivity EffectDirecting Effect
-CH₂CH₃ (Ethyl)Electron-donating (Inductive)ActivatingOrtho, Para
-I (Iodo)Electron-withdrawing (Inductive) > Electron-donating (Resonance)DeactivatingOrtho, Para
-CH₂CH₂CH₂Cl (3-Chloropropyl)Weakly Electron-donating (Inductive)Weakly ActivatingOrtho, Para

The chloropropyl group contains a primary carbon atom bonded to a chlorine atom, making it a substrate for nucleophilic substitution reactions. These reactions can proceed via two main mechanisms: SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular).

SN2 Mechanism: This mechanism is a one-step process where the nucleophile attacks the carbon atom at the same time as the leaving group (chloride ion) departs. youtube.com For primary alkyl halides like the chloropropyl moiety, the SN2 pathway is generally favored due to minimal steric hindrance around the reaction center. The reaction rate is dependent on the concentration of both the substrate and the nucleophile. A strong, non-bulky nucleophile and a polar aprotic solvent would favor this pathway.

SN1 Mechanism: This mechanism is a two-step process involving the formation of a carbocation intermediate after the leaving group departs, followed by the attack of the nucleophile. youtube.com Primary carbocations are highly unstable, making the SN1 mechanism highly unfavorable for the chloropropyl group under normal conditions. This pathway would only become significant if a rearrangement could lead to a more stable secondary or tertiary carbocation, which is not possible in this specific structure, or under conditions that strongly favor solvolysis with a very weak nucleophile.

Therefore, reactions involving nucleophilic attack at the chloropropyl chain of this compound are expected to proceed predominantly through an SN2 mechanism.

CharacteristicSN1 MechanismSN2 Mechanism
SubstrateFavored by 3° > 2°Favored by Methyl > 1° > 2°
KineticsRate = k[Substrate]Rate = k[Substrate][Nucleophile]
MechanismTwo steps (Carbocation intermediate)One step (Concerted)
StereochemistryRacemizationInversion of configuration
Favored Conditions for 1-(3-Chloropropyl)-...Highly UnlikelyHighly Likely

Aryl iodides are known to be effective precursors for aryl radicals due to the relatively weak carbon-iodine bond (C-I bond dissociation energy is ~67 kcal/mol). nih.gov These reactions can be initiated by heat, light, or a radical initiator.

The mechanism for the formation of an aryl radical from this compound would involve the homolytic cleavage of the C-I bond:

C₁₁H₁₄ClI → C₁₁H₁₄Cl• + I•

Once formed, this aryl radical is a highly reactive intermediate that can participate in a variety of transformations, including:

Hydrogen Atom Abstraction: The radical can abstract a hydrogen atom from a solvent or another molecule to form 1-(3-chloropropyl)-2-ethylbenzene. nih.gov

Coupling Reactions: It can couple with other radicals or participate in transition metal-catalyzed cross-coupling reactions. fiveable.meresearchgate.netnih.gov Palladium-catalyzed reactions, for instance, can convert aryl iodides to aryl radicals under certain conditions. chemrxiv.org

Addition to π Systems: The aryl radical can add to alkenes or arenes.

The C-Cl bond in the chloropropyl chain is stronger than the C-I bond and less likely to undergo homolysis under the same conditions. Therefore, radical reactions are more probable at the aryl iodide site.

In addition to substitution, the chloropropyl chain can undergo elimination reactions to form an alkene, specifically 1-(prop-2-en-1-yl)-2-ethyl-4-iodobenzene. This typically occurs in the presence of a base.

E2 Mechanism: This is a concerted, one-step process where a base removes a proton from the carbon adjacent to the carbon bearing the leaving group (the β-carbon), while the leaving group departs simultaneously. This pathway is favored by strong, bulky bases (to disfavor the competing SN2 reaction) and is the most likely elimination pathway for a primary alkyl halide.

E1 Mechanism: This is a two-step process that proceeds through the same carbocation intermediate as the SN1 reaction. As the formation of a primary carbocation is very unfavorable, the E1 mechanism is highly unlikely for the chloropropyl moiety.

Therefore, if this compound is treated with a strong, sterically hindered base like potassium tert-butoxide, an E2 elimination reaction is expected to be the major pathway.

Kinetic Studies and Reaction Rate Determination

Kinetic studies are essential for confirming the proposed mechanistic pathways. By measuring the reaction rate as a function of reactant concentrations, temperature, and other variables, a rate law can be determined, which provides direct evidence for the mechanism.

For instance, to confirm the SN2 mechanism at the chloropropyl moiety, one would measure the initial rate of reaction with a nucleophile (e.g., cyanide) at various initial concentrations of both the substrate and the nucleophile. The expected rate law would be:

Rate = k [C₁₁H₁₄ClI] [CN⁻]

This first-order dependence on both reactants is a hallmark of the SN2 mechanism. A hypothetical dataset for such an experiment is presented below.

ExperimentInitial [C₁₁H₁₄ClI] (M)Initial [CN⁻] (M)Initial Rate (M/s)
10.100.101.2 x 10⁻⁴
20.200.102.4 x 10⁻⁴
30.100.202.4 x 10⁻⁴

From this data, doubling the concentration of either reactant while holding the other constant doubles the initial rate, confirming the first-order relationship with respect to both and supporting the SN2 mechanism. Furthermore, studying the reaction at different temperatures allows for the calculation of activation parameters, such as the activation energy (Ea) and the pre-exponential factor (A), via the Arrhenius equation, providing deeper insight into the transition state. nih.gov

Isotopic Labeling Experiments for Mechanistic Insight

Isotopic labeling is a powerful technique for tracking the fate of atoms through a reaction, providing unambiguous evidence for a proposed mechanism. ias.ac.inwikipedia.orgfiveable.me By replacing an atom in the reactant with one of its heavier isotopes (e.g., replacing ¹H with ²H (deuterium), or ¹²C with ¹³C), the position of that atom in the product can be determined using techniques like mass spectrometry or NMR spectroscopy. wikipedia.orgresearchgate.net

Several labeling experiments could be designed to investigate the reactions of this compound:

Distinguishing E2 vs. E1: To confirm an E2 mechanism, the substrate could be deuterated at the β-position (the C2 of the propyl chain). In an E2 reaction, the C-D bond is broken in the rate-determining step. This would result in a primary kinetic isotope effect (KIE), where the deuterated substrate reacts significantly slower than the non-deuterated one. An E1 reaction would show no such effect, as the C-H (or C-D) bond is broken after the rate-determining step. ias.ac.in

Tracking Rearrangements: While unlikely for this primary substrate, in systems prone to carbocation rearrangements, labeling a specific carbon atom with ¹³C can trace its path. If the label appears in a different position in the product than where it started, it is definitive proof of a rearrangement.

Probing Benzyne (B1209423) Intermediates: In certain nucleophilic aromatic substitution reactions (not the SNAr type, but elimination-addition), a benzyne intermediate can form. If the carbon atom attached to the iodine were labeled with ¹³C, and the incoming nucleophile was found to attach to both that carbon and the adjacent carbon, it would provide strong evidence for a symmetrical benzyne intermediate. fiveable.me

IsotopeNatural Abundance (%)Detection MethodMechanistic Application Example
²H (Deuterium)0.015NMR, Mass SpectrometryKinetic Isotope Effect (e.g., E2 vs. E1)
¹³C1.1NMR, Mass SpectrometryTracing carbon skeleton rearrangements
³⁷Cl24.2Mass SpectrometryFollowing the fate of the leaving group

Computational Verification of Proposed Mechanisms for Reactions Involving this compound

As of the latest available research, specific computational studies detailing the mechanistic investigations of reactions involving this compound have not been reported in publicly accessible literature. While computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction pathways, transition states, and kinetic parameters for a wide array of organic molecules, its application to this specific compound has not been documented.

In general, computational verification of proposed reaction mechanisms for similar haloalkane and iodobenzene (B50100) derivatives would typically involve the following approaches:

Transition State Searching and IRC Calculations: Algorithms are used to locate the transition state structures for proposed elementary reaction steps. Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that the identified transition state connects the correct reactants and products.

Solvent Effects: Computational models can incorporate the effects of different solvents on the reaction mechanism, which is crucial as solvent polarity can significantly influence reaction rates and pathways.

Kinetic Isotope Effects (KIEs): KIEs can be computationally predicted and compared with experimental data to provide further support for a proposed transition state structure.

Although no specific data exists for this compound, the following table illustrates the type of data that would be generated from such computational studies, using hypothetical values for a representative reaction.

Table 4.4.1: Hypothetical Calculated Energy Profile for a Nucleophilic Substitution Reaction

SpeciesRelative Energy (kcal/mol)
Reactants0.00
Transition State 1+22.5
Intermediate+5.7
Transition State 2+18.3
Products-10.2

Table 4.4.2: Hypothetical Key Geometric Parameters of a Transition State

ParameterValue
C-Cl Bond Length (Å)2.15
C-Nu Bond Length (Å)2.30
C-Cl-Nu Angle (°)178.5

Future computational studies on this compound would be invaluable for understanding its reactivity, predicting potential reaction outcomes, and designing novel synthetic routes. Such research would provide a molecular-level understanding that complements experimental observations.

Reactivity and Functional Group Transformations of 1 3 Chloropropyl 2 Ethyl 4 Iodobenzene

Reactions at the Iodoaromatic Moiety

The presence of an iodine atom on the benzene (B151609) ring is the primary site for transformations involving the aromatic core. The high polarizability and relative weakness of the C–I bond make it the most reactive of the carbon-halogen bonds, particularly in oxidative addition reactions with transition metals.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and aryl iodides are highly effective substrates for these transformations. nobelprize.org The general mechanism for these reactions begins with the oxidative addition of the aryl iodide to a palladium(0) complex, forming an arylpalladium(II) intermediate. nobelprize.org This intermediate then undergoes further reaction depending on the specific coupling partners involved.

Heck Reaction: This reaction involves the coupling of the aryl iodide with an alkene to form a new, more substituted alkene. organic-chemistry.orgyoutube.com The reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst. libretexts.org For 1-(3-chloropropyl)-2-ethyl-4-iodobenzene, this would allow for the introduction of a variety of vinyl groups at the C-4 position of the benzene ring. diva-portal.org

Sonogashira Coupling: This reaction forms a C(sp²)–C(sp) bond by coupling the aryl iodide with a terminal alkyne. wikipedia.orglibretexts.org The reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. organic-chemistry.org This methodology provides a direct route to arylalkynes, significantly increasing molecular complexity. The reactivity difference between aryl iodides and other aryl halides allows for selective coupling at the iodine-bearing position. taylorandfrancis.com

Buchwald-Hartwig Amination: This reaction is a versatile method for forming carbon-nitrogen bonds by coupling an aryl halide with a primary or secondary amine. wikipedia.orglibretexts.orgorganic-chemistry.org The reaction uses a palladium catalyst with specialized phosphine (B1218219) ligands and a strong base. wikipedia.org This transformation is crucial for the synthesis of arylamines, which are prevalent in pharmaceuticals and materials science. nih.govresearchgate.net Given the high reactivity of aryl iodides, this reaction would proceed efficiently at the C-4 position of the target molecule. nih.gov

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions
ReactionCoupling PartnerBond FormedTypical Catalysts & Reagents
Heck ReactionAlkene (e.g., Styrene (B11656), Acrylate)Aryl C–C (alkenyl)Pd(OAc)₂, Pd(PPh₃)₄; Base (e.g., Et₃N, K₂CO₃)
Sonogashira CouplingTerminal Alkyne (e.g., Phenylacetylene)Aryl C–C (alkynyl)Pd(PPh₃)₂, CuI; Amine Base (e.g., Et₃N, Piperidine)
Buchwald-Hartwig AminationPrimary or Secondary Amine (e.g., Aniline (B41778), Morpholine)Aryl C–NPd₂(dba)₃, Pd(OAc)₂ with Phosphine Ligand (e.g., BINAP, XPhos); Strong Base (e.g., NaOtBu, K₃PO₄)

The carbon-iodine bond can be readily converted into a carbon-metal bond, transforming the electrophilic aromatic ring into a potent nucleophile. These organometallic intermediates can then react with a wide range of electrophiles.

Grignard Reagents: Aryl Grignard reagents (ArMgX) are formed by the reaction of an aryl halide with magnesium metal, typically in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). adichemistry.comwikipedia.orgsigmaaldrich.com The reaction involves the oxidative insertion of magnesium into the carbon-iodine bond. adichemistry.com The resulting organomagnesium compound is a strong base and nucleophile, useful for forming C-C bonds with carbonyls, epoxides, and other electrophiles. youtube.com Care must be taken to ensure the reaction conditions are anhydrous as Grignard reagents are readily protonated by water. wikipedia.orgsigmaaldrich.com

Organolithium Reagents: Aryllithium reagents can be prepared from aryl iodides via halogen-metal exchange, typically using an alkyllithium reagent such as n-butyllithium or tert-butyllithium (B1211817) at low temperatures. This reaction is generally faster than the competing deprotonation of aromatic C-H bonds. acs.org Organolithiums are more reactive and more basic than their Grignard counterparts, enabling reactions with a broader array of electrophiles. taylorandfrancis.com

Organozinc Reagents: Organozinc compounds (ArZnX) are valuable reagents known for their tolerance of various functional groups. sigmaaldrich.com They can be prepared directly from highly activated zinc metal (Rieke® Zinc) and the aryl iodide. sigmaaldrich.com Alternatively, they can be formed via transmetalation from an aryllithium or Grignard reagent by reacting it with a zinc halide (e.g., ZnCl₂). wikipedia.org Organozinc reagents are notably used in Negishi cross-coupling reactions. sigmaaldrich.comresearchgate.net

Table 2: Formation of Organometallic Reagents
Reagent TypeFormulaTypical Preparation MethodKey Characteristics
GrignardAr-MgIReaction with Mg metal in ether solventStrong nucleophile and base; reacts with protic sources. adichemistry.com
OrganolithiumAr-LiHalogen-metal exchange with alkyllithium (e.g., n-BuLi)Highly reactive and basic; more reactive than Grignard reagents.
OrganozincAr-ZnIReaction with activated Zn metal or transmetalation from Ar-Li/Ar-MgILess reactive than Grignard/organolithiums; high functional group tolerance. sigmaaldrich.com

The halogen-dance is an isomerization reaction in which a halogen atom migrates to a different position on an aromatic ring. wikipedia.orgresearchgate.net This transformation is typically catalyzed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), and proceeds through a series of deprotonation and metal-halogen exchange steps. researchgate.netscribd.com The driving force for the reaction is the formation of a more thermodynamically stable organometallic intermediate. wikipedia.org For a substituted iodobenzene (B50100) like this compound, treatment with a strong base could potentially induce the migration of the iodine atom to an adjacent, more stable position, providing access to different constitutional isomers that might be difficult to synthesize directly. clockss.org

Directed ortho-metalation (DoM) is a powerful method for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The reaction relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation (lithiation) to the adjacent ortho position. wikipedia.orgunblog.fr The resulting aryllithium intermediate can then be trapped with an electrophile. While the subject compound lacks a classical, strong DMG like an amide or methoxy (B1213986) group, the substituents present can still influence the regioselectivity of metalation. The ethyl and chloropropyl groups are not strong directing groups; however, in the absence of a powerful DMG, lithiation may be influenced by the kinetic acidity of the aromatic protons. The formation of an organometallic species at the C-4 position via halogen-metal exchange (as described in 5.1.2) is generally much faster and more selective than direct C-H metalation for aryl iodides. acs.org

Reactions at the Chloropropyl Side Chain

The 3-chloropropyl group provides a reactive handle for introducing a wide variety of functional groups via nucleophilic substitution. As a primary alkyl chloride, the terminal carbon is an excellent electrophile for SN2 reactions, which proceed with inversion of stereochemistry if a chiral center were present.

The displacement of the chloride ion by various nucleophiles is a straightforward and high-yielding method for elaborating the side chain.

Amines: Reaction with primary or secondary amines, or with ammonia, leads to the formation of the corresponding substituted propylamines.

Ethers: The Williamson ether synthesis, involving the reaction with an alkoxide or phenoxide nucleophile, is a classic and efficient method for forming ethers. youtube.comyoutube.commasterorganicchemistry.comlibretexts.orgyoutube.com

Thioethers: Thiolates, which are excellent nucleophiles, react readily to displace the chloride and form thioethers (sulfides).

Esters: Carboxylate salts can act as nucleophiles to form esters.

Azides: Sodium azide (B81097) is a highly effective nucleophile for introducing the azido (B1232118) group, which can be subsequently reduced to a primary amine or used in cycloaddition reactions.

These reactions are typically performed in polar aprotic solvents like DMF or DMSO to enhance the rate of the SN2 reaction.

Table 3: Nucleophilic Displacement at the Chloropropyl Chain
NucleophileReagent ExampleProduct Functional GroupGeneral Reaction
AmineR₂NH (e.g., Diethylamine)Tertiary AmineAr-CH₂CH₂CH₂-Cl + 2 R₂NH → Ar-CH₂CH₂CH₂-NR₂ + R₂NH₂⁺Cl⁻
AlkoxideRONa (e.g., Sodium Ethoxide)EtherAr-CH₂CH₂CH₂-Cl + RONa → Ar-CH₂CH₂CH₂-OR + NaCl
ThiolateRSNa (e.g., Sodium Thiophenoxide)ThioetherAr-CH₂CH₂CH₂-Cl + RSNa → Ar-CH₂CH₂CH₂-SR + NaCl
CarboxylateRCOONa (e.g., Sodium Acetate)EsterAr-CH₂CH₂CH₂-Cl + RCOONa → Ar-CH₂CH₂CH₂-OOCR + NaCl
AzideNaN₃AzideAr-CH₂CH₂CH₂-Cl + NaN₃ → Ar-CH₂CH₂CH₂-N₃ + NaCl

Cyclization Reactions to Form Fused Heterocycles or Carbocyclesmdpi.comnih.gov

The bifunctional nature of this compound, possessing both an electrophilic alkyl chloride and a reactive aryl iodide, makes it a prime candidate for intramolecular cyclization reactions to construct fused ring systems. While specific documented examples for this exact molecule are not prevalent, its structure suggests plausible pathways for forming both carbocycles and heterocycles, contingent on the reaction conditions and the introduction of additional reagents.

One potential pathway involves an intramolecular version of a palladium-catalyzed cross-coupling reaction, such as a Heck or Suzuki-Miyaura coupling. For instance, conversion of the chloropropyl group into an organometallic species, such as an organozinc or organoboron reagent, could facilitate an intramolecular coupling with the aryl iodide. This would lead to the formation of a six-membered carbocycle fused to the benzene ring.

Alternatively, the introduction of a nucleophile could lead to the synthesis of fused heterocycles. If a primary amine were used to first displace the chloride, the resulting secondary amine could then undergo an intramolecular N-arylation via palladium catalysis at the C-I bond, yielding a tetrahydroquinoline derivative. Similarly, using a thiol or an alcohol as the initial nucleophile could lead to the formation of fused sulfur- or oxygen-containing heterocycles, respectively. These types of cyclizations are valuable in the synthesis of complex molecular architectures. nih.gov The success of these reactions would heavily depend on the catalyst system and reaction conditions chosen to favor the intramolecular process over intermolecular side reactions.

Table 1: Potential Cyclization Products from this compound

Reactant/Condition Intermediate Functional Group Ring Size Product Class
Organometallic formation (e.g., with Zn or Mg) Alkylmetal halide 6 Fused Carbocycle
Primary Amine (R-NH2) followed by Pd-catalysis Secondary Amine 6 Fused Nitrogen Heterocycle (Tetrahydroquinoline derivative)
Thiol (R-SH) followed by Pd-catalysis Thioether 6 Fused Sulfur Heterocycle

Olefin Formation via Elimination

The 3-chloropropyl side chain of this compound can undergo an elimination reaction to form an olefin. This reaction typically proceeds via an E2 (bimolecular elimination) mechanism in the presence of a strong, sterically hindered base to minimize competition from SN2 substitution reactions. lumenlearning.comyoutube.com

The use of a bulky base, such as potassium tert-butoxide (KOtBu), would favor the abstraction of a proton from the carbon adjacent to the benzene ring (the benzylic position) or the carbon adjacent to the chlorine, leading to the formation of a double bond. Given the acidity of benzylic protons, the formation of an allylbenzene (B44316) derivative is a likely outcome. The resulting product would be 1-allyl-2-ethyl-4-iodobenzene. This transformation converts the saturated alkyl side chain into a more reactive alkene functionality, which can then be used in a variety of subsequent reactions, such as additions or metathesis. youtube.com

Radical Functionalization of the C-Cl Bondiu.edu

While the C-Cl bond is generally less reactive than the C-I bond, recent advances in radical chemistry have provided methods for the selective activation of unactivated alkyl chlorides. researchgate.netrsc.org Photoredox catalysis, in particular, has emerged as a powerful tool for generating alkyl radicals from alkyl halides under mild conditions. researchgate.net

In the case of this compound, a suitable photocatalyst could selectively cleave the C-Cl bond via a single-electron transfer (SET) mechanism, generating a primary alkyl radical on the propyl chain. iu.edu This radical intermediate could then participate in a variety of bond-forming reactions. For example, it could be trapped by a Michael acceptor in a Giese addition, or it could be used in a radical-polar crossover reaction to form a new C-C or C-heteroatom bond. researchgate.net The ability to selectively functionalize the C-Cl bond in the presence of the more traditionally reactive C-I bond opens up unique synthetic possibilities.

Transformations Involving the Ethyl Group

Benzylic Functionalization (e.g., Oxidation)

The ethyl group attached to the benzene ring is susceptible to reactions at the benzylic position due to the resonance stabilization of any radical or ionic intermediates that may form. chemistrysteps.com A common transformation is the oxidation of the benzylic methylene (B1212753) group. mdpi.commasterorganicchemistry.com

Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid, can oxidize the ethyl group to a carboxylic acid, although these harsh conditions might also affect the other functional groups. doubtnut.comlibretexts.org More selective oxidation methods can yield the corresponding ketone (acetophenone derivative). google.comresearchgate.net For instance, catalytic methods employing transition metals like manganese or ruthenium can achieve this transformation under milder conditions, potentially leaving the C-Cl and C-I bonds intact. nih.govliv.ac.uk Another approach is the use of N-bromosuccinimide (NBS) under radical conditions to introduce a bromine atom at the benzylic position, which can then be further functionalized. libretexts.org

Table 2: Potential Products of Benzylic Functionalization of the Ethyl Group

Reagent(s) Product Functional Group Product Name
KMnO4 (strong oxidant) Carboxylic Acid 2-(3-Chloropropyl)-4-iodobenzoic acid
Mn or Ru catalyst (selective oxidant) Ketone 1-(2-(3-Chloropropyl)-4-iodophenyl)ethan-1-one

Interplay of Halogen Reactivity: Orthogonality and Chemo-selectivity

Selective Reactivity of C-I vs. C-Cl Bonds under Varying Conditions

A central theme in the chemistry of this compound is the differential reactivity of the aryl iodide and the alkyl chloride. The C-I bond is significantly weaker and more polarizable than the C-Cl bond, making the iodine a better leaving group. sarthaks.comvedantu.comdoubtnut.comdoubtnut.com This inherent difference allows for a high degree of chemoselectivity in many reactions, particularly in transition-metal-catalyzed cross-coupling reactions. msu.edu

For example, in palladium-catalyzed reactions such as Suzuki, Heck, Sonogashira, or Buchwald-Hartwig couplings, it is possible to selectively react at the C-I position while leaving the C-Cl bond untouched. This is because the oxidative addition of the palladium catalyst to the C-I bond is much faster than to the C-Cl bond. This orthogonality allows for the stepwise functionalization of the molecule. One could first perform a cross-coupling reaction at the aryl iodide position and then, in a subsequent step, target the alkyl chloride for a substitution or a different type of coupling reaction under more forcing conditions or with a different catalyst system. This selective reactivity is a powerful tool for the efficient synthesis of complex molecules.

Table 3: Comparison of C-I and C-Cl Bond Properties and Reactivity

Property C-I Bond C-Cl Bond Implication for Reactivity
Bond Dissociation Energy Lower Higher C-I bond is more easily cleaved.
Leaving Group Ability of Halide Excellent Fair Iodide is a better leaving group than chloride. reddit.com

Applications and Synthetic Utility of 1 3 Chloropropyl 2 Ethyl 4 Iodobenzene As a Chemical Building Block

Precursor in the Synthesis of Multi-Substituted Aromatic Scaffolds

The primary application of 1-(3-chloropropyl)-2-ethyl-4-iodobenzene lies in its role as a precursor for synthesizing highly substituted aromatic compounds. The ortho-disposed ethyl group provides steric influence that can direct subsequent reactions and influence the conformation of the final products.

The sequential functionalization of the iodo and chloropropyl groups is key to its utility. For instance, the iodine can first be subjected to a Suzuki coupling with an arylboronic acid. The resulting biaryl compound, still possessing the reactive chloropropyl chain, can then undergo an intramolecular cyclization or a subsequent intermolecular reaction to build more complex, three-dimensional structures. This stepwise approach allows for the controlled and predictable synthesis of multi-substituted aromatic scaffolds that are of interest in medicinal chemistry and materials science. nih.gov

Intermediate in the Development of Complex Organic Molecules

The unique combination of reactive sites in this compound makes it a valuable intermediate for the synthesis of more intricate organic molecules, including polycyclic aromatic hydrocarbons and diverse chemical libraries.

Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs) or Heterocycles

Conceptually, this compound can serve as a starting material for the synthesis of polycyclic aromatic hydrocarbons (PAHs) and heterocycles. nih.govresearchgate.netrsc.org For example, a Sonogashira coupling at the iodine position with a terminal alkyne could be followed by an intramolecular Friedel-Crafts-type reaction involving the chloropropyl chain to construct a new fused ring system. This strategy provides a convergent approach to building complex polycyclic frameworks. researchgate.net

Similarly, the chloropropyl group can be converted into other functionalities, such as an azide (B81097), which can then undergo intramolecular cyclization to form nitrogen-containing heterocycles. mdpi.com The ability to perform sequential cross-coupling and cyclization reactions opens up avenues for the creation of a wide variety of complex, fused ring systems. nih.gov

Divergent Synthesis of Chemical Libraries

The orthogonal reactivity of the iodo and chloro groups makes this compound an ideal starting point for the divergent synthesis of chemical libraries. A common intermediate can be prepared by selectively reacting one of the functional groups, for instance, by performing a Suzuki coupling on the iodine. This intermediate can then be subjected to a variety of reactions at the chloropropyl chain with a diverse set of nucleophiles, leading to a library of related compounds with varying functionalities. This approach is highly efficient for exploring structure-activity relationships in drug discovery programs.

Reaction TypeReagent/CatalystFunctional Group TargetedPotential Product Class
Suzuki CouplingArylboronic acid, Pd catalystIodineBiaryls
Sonogashira CouplingTerminal alkyne, Pd/Cu catalystIodineAryl-alkynes
Nucleophilic SubstitutionAzide, Amine, ThiolAlkyl ChlorideAzides, Amines, Thiols
Intramolecular CyclizationLewis acidBothFused-ring systems

Role in Material Science Applications (Conceptual)

While specific applications in material science for this compound have not been extensively reported, its structure suggests several conceptual roles in the development of advanced materials.

Precursor for Advanced Polymeric Materials via Polymerization (e.g., Conjugated Polymers)

The aromatic core of this compound could be incorporated into polymeric structures. For instance, if the chloropropyl group is converted to a vinyl group, the resulting functionalized styrene (B11656) monomer could be polymerized to create novel polymers with tailored properties. tandfonline.comrsc.orgacs.org The presence of the iodine atom in the monomer would allow for post-polymerization modification, enabling the synthesis of highly functionalized and potentially conjugated polymers for electronic applications. acs.org

Building Block for Optoelectronic or Supramolecular Structures

The ability to introduce different functional groups at specific positions on the aromatic ring makes this compound a potential building block for optoelectronic and supramolecular structures. nih.govnih.gov For example, the introduction of electron-donating and electron-accepting groups through sequential cross-coupling reactions could lead to the synthesis of molecules with interesting photophysical properties. Furthermore, the chloropropyl chain could be modified to include recognition motifs for self-assembly into well-defined supramolecular architectures. beilstein-journals.org The interplay of steric effects from the ethyl group and the electronic properties of the introduced substituents could lead to novel materials with unique packing and electronic characteristics. researchgate.net

Utilization in Multi-Step Total Synthesis Strategies (Conceptual)

The strategic placement of three distinct functional groups—an aryl iodide, an ethyl substituent, and a chloropropyl side chain—renders this compound a versatile and highly valuable building block for the conceptual design of complex molecular architectures. Its utility in multi-step total synthesis can be envisioned through the selective and sequential manipulation of its reactive sites. The aryl iodide is primed for a variety of palladium-catalyzed cross-coupling reactions, while the chloropropyl chain serves as a handle for alkylation or as a precursor for intramolecular cyclization events to construct fused ring systems. The ethyl group, while less reactive, provides steric influence and can be a site for later-stage functionalization if required.

A conceptual synthetic strategy leveraging this building block can be directed towards the synthesis of substituted tetralone frameworks. Tetralones are key structural motifs present in numerous biologically active natural products and pharmaceutical agents. semanticscholar.orgnih.gov The following hypothetical multi-step synthesis illustrates how this compound could be employed to construct a functionalized 7-ethyl-5-(phenylethynyl)-3,4-dihydronaphthalen-1(2H)-one, a complex tetralone derivative.

Conceptual Synthetic Pathway:

The proposed synthesis involves an initial carbon-carbon bond formation at the aryl iodide position, followed by the transformation of the chloropropyl chain to facilitate an intramolecular cyclization, thereby constructing the core tetralone structure.

Step 1: Sonogashira Coupling. The synthesis commences with a Sonogashira coupling reaction. wikipedia.orgorganic-chemistry.org The aryl iodide at the C-4 position of this compound is selectively coupled with phenylacetylene. This palladium- and copper-co-catalyzed reaction is highly efficient for aryl iodides and would proceed under mild conditions, leaving the chloropropyl chain intact. researchgate.netlibretexts.org This step introduces a phenylethynyl moiety, significantly increasing the molecular complexity and providing a valuable functional group for potential further transformations.

Step 2: Conversion of the Alkyl Chloride to a Carboxylic Acid. The chloropropyl group of the resulting 1-(3-chloropropyl)-2-ethyl-4-(phenylethynyl)benzene is then converted into a carboxylic acid. This can be achieved through a two-step sequence. First, the chloride is displaced by a cyanide ion (e.g., using sodium cyanide) to form the corresponding nitrile. Second, the nitrile is hydrolyzed under acidic or basic conditions to yield 4-(2-ethyl-4-(phenylethynyl)phenyl)butanoic acid.

Step 3: Intramolecular Friedel-Crafts Acylation. The final key step is the construction of the second ring to form the tetralone core. The carboxylic acid is first converted to a more reactive acyl chloride using a reagent such as thionyl chloride or oxalyl chloride. The resulting acyl chloride then undergoes an intramolecular Friedel-Crafts acylation. organic-chemistry.org This reaction is typically promoted by a Lewis acid, such as aluminum chloride, and results in the formation of the six-membered ketone ring fused to the aromatic core, yielding the target molecule: 7-ethyl-5-(phenylethynyl)-3,4-dihydronaphthalen-1(2H)-one.

This conceptual pathway highlights the strategic utility of this compound. It allows for the controlled, stepwise construction of a complex polycyclic system by exploiting the differential reactivity of its functional groups. The aryl iodide serves as a versatile anchor for introducing diverse substituents via cross-coupling chemistry, while the chloropropyl chain is an effective precursor for ring-forming reactions.

Interactive Data Table: Conceptual Synthesis of a Substituted Tetralone

StepStarting MaterialReaction TypeKey ReagentsProduct
1This compoundSonogashira CouplingPhenylacetylene, Pd(PPh₃)₄, CuI, Et₃N1-(3-Chloropropyl)-2-ethyl-4-(phenylethynyl)benzene
21-(3-Chloropropyl)-2-ethyl-4-(phenylethynyl)benzeneNucleophilic Substitution & Hydrolysis1. NaCN2. H₃O⁺, heat4-(2-Ethyl-4-(phenylethynyl)phenyl)butanoic acid
34-(2-Ethyl-4-(phenylethynyl)phenyl)butanoic acidIntramolecular Friedel-Crafts Acylation1. (COCl)₂2. AlCl₃7-Ethyl-5-(phenylethynyl)-3,4-dihydronaphthalen-1(2H)-one

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-Chloropropyl)-2-ethyl-4-iodobenzene, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, introducing the chloropropyl group via alkylation of a phenolic intermediate using 3-chloropropyl bromide under basic conditions (e.g., K₂CO₃ in DMF). The iodo substituent can be introduced via electrophilic aromatic iodination using I₂/HNO₃ or directed ortho-metalation strategies. Optimization includes controlling temperature (60–80°C for alkylation) and stoichiometric ratios (1.2–1.5 equivalents of alkylating agent). Purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures high purity .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm substituent positions. For instance, the chloropropyl chain shows triplet signals (~δ 3.6–3.8 ppm for CH₂Cl) and splitting patterns for ethyl groups (δ 1.2–1.4 ppm for CH₃).
  • HRMS : High-resolution mass spectrometry validates the molecular formula (C₁₁H₁₃ClI, [M+H]⁺ expected m/z 330.963).
  • FT-IR : Peaks at 550–650 cm⁻¹ (C-I stretch) and 700–750 cm⁻¹ (C-Cl stretch) confirm halogen presence .

Q. How can researchers evaluate the chemical stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by storing the compound at 25°C/60% RH (ambient), 40°C/75% RH (stress), and -20°C (control) for 1–3 months. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) and track impurity profiles. Light-sensitive samples require amber vials. Stability is influenced by halogen lability; iodine may undergo photolytic cleavage, necessitating dark storage .

Advanced Research Questions

Q. How can molecular docking studies predict the interaction of this compound with biological targets like viral proteases?

  • Methodological Answer : Use software like AutoDock Vina or Schrödinger Maestro. Prepare the ligand by optimizing its geometry (DFT methods, B3LYP/6-31G*) and assign partial charges. Dock into the active site of a target protein (e.g., DENV NS2B/NS3 protease, PDB ID: 2FOM). Analyze binding poses for halogen bonding (C-I···O/N interactions) and hydrophobic contacts. Validate with MD simulations (100 ns) to assess binding stability .

Q. What analytical strategies effectively quantify genotoxic impurities (e.g., 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine) in synthesized batches?

  • Methodological Answer : Employ LC-MS/MS with a C18 column (2.6 µm, 50 × 3.0 mm) and gradient elution (0.1% formic acid in water/acetonitrile). Use MRM mode for impurity detection (e.g., m/z 308 → 154 for the piperazine derivative). Validate method sensitivity (LOQ ≤ 10 ppm) per ICH Q3A guidelines. Cross-check with spiked samples to ensure recovery rates of 90–110% .

Q. How do structural modifications at the chloropropyl or iodoaryl positions influence physicochemical properties like solubility or logP?

  • Methodological Answer : Replace the iodo group with bromo or nitro groups to assess electronic effects. For the chloropropyl chain, substitute with shorter (chloroethyl) or polar (hydroxypropyl) chains. Measure logP via shake-flask (octanol/water partition) or chromatographic (HPLC logk) methods. Solubility is determined by saturation shake-flask assays in PBS (pH 7.4). QSAR models (e.g., MOE) can predict trends in bioavailability .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported synthetic yields for this compound across literature sources?

  • Methodological Answer : Variability often arises from reaction scale, purification methods, or catalyst loadings. Reproduce protocols under controlled conditions (e.g., inert atmosphere, anhydrous solvents). Compare intermediates via TLC or LC-MS to identify side reactions (e.g., dehalogenation). Collaborative studies using round-robin testing can harmonize yield reporting .

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